molecular formula C5H12O2 B1581569 1-Methoxy-2-methyl-2-propanol CAS No. 3587-64-2

1-Methoxy-2-methyl-2-propanol

Cat. No.: B1581569
CAS No.: 3587-64-2
M. Wt: 104.15 g/mol
InChI Key: MXUXZWFVAPTPAG-UHFFFAOYSA-N
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Description

1-Methoxy-2-methyl-2-propanol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, pleasant odor. This compound is widely used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.

Biochemical Analysis

Biochemical Properties

1-Methoxy-2-methyl-2-propanol plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubility and stability. For instance, it is known to interact with protein kinase C inhibitors, enhancing their solubility and effectiveness . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules, thereby stabilizing their structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of inflammatory responses in human respiratory mucosa . This compound can also impact cell function by altering the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, this compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high inhalation exposure to this compound in mice has been associated with narcosis and other adverse effects . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby impacting cellular function and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can also affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, contributing to its role in cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methyl-2-propanol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under mild conditions, making it an efficient and cost-effective method.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) are commonly employed.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1-Methoxy-2-methyl-2-propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methoxy-2-propanol
  • 2-Methoxyethanol
  • 1,2-Dimethoxyethane
  • 3-Methoxy-3-methyl-1-butanol

Comparison: 1-Methoxy-2-methyl-2-propanol is unique due to its balanced properties of low toxicity, high solvency, and mild odor. Compared to 1-Methoxy-2-propanol, it has a higher boiling point and better solvency for certain applications. 2-Methoxyethanol, while similar, is more toxic and less preferred in applications requiring low toxicity. 1,2-Dimethoxyethane and 3-Methoxy-3-methyl-1-butanol have different molecular structures, leading to variations in their physical and chemical properties .

Properties

IUPAC Name

1-methoxy-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,6)4-7-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXZWFVAPTPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189419
Record name 2-Propanol, 1-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-64-2
Record name 1-Methoxy-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3587-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-methoxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-methoxy-2-methyl-2-propanol in material science?

A1: this compound is utilized as a ligand in precursor compounds for depositing high dielectric constant (high-k) films. [] These films are crucial in microelectronics. The compound's structure, specifically the presence of the methoxy and methyl groups, enhances the volatility of the precursor compound, making it suitable for deposition techniques like Chemical Vapor Deposition (CVD). []

Q2: How does this compound impact aquatic ecosystems?

A2: Research suggests that this compound is a potential allelochemical released by certain aquatic plants like Potamogeton maackianus and P. malaianus. [] These compounds can inhibit the growth of algae like Selenastrum capricornutum and Microcystis aeruginosa in laboratory settings. [] This highlights the potential ecological impact of this compound as it can influence the balance of aquatic ecosystems.

Q3: Are there analytical methods to identify this compound in complex mixtures?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify this compound in exudates from aquatic plants. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a sensitive method for analyzing complex mixtures.

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